molecular formula C9H3Cl2FN2O2 B13642972 4,6-Dichloro-8-fluoro-3-nitroquinoline

4,6-Dichloro-8-fluoro-3-nitroquinoline

Cat. No.: B13642972
M. Wt: 261.03 g/mol
InChI Key: GSWLNNAMXJEINS-UHFFFAOYSA-N
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Description

4,6-Dichloro-8-fluoro-3-nitroquinoline is a multifunctional halogenated nitroquinoline intermediate of significant interest in medicinal and synthetic chemistry. Its molecular scaffold is a privileged structure in drug discovery, particularly in the development of antibacterial agents. Quinolones and their derivatives are known to function by inhibiting bacterial type II topoisomerases, DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, and inhibitors act as topoisomerase poisons by stabilizing enzyme-DNA cleavage complexes, leading to double-stranded DNA breaks and bacterial cell death . The specific pattern of halogen and nitro substituents on this quinoline core makes it a valuable synthon for constructing more complex molecules. The chlorine and fluorine atoms allow for selective cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the introduction of diverse aromatic and heterocyclic systems . The electron-withdrawing nitro group at the 3-position can facilitate nucleophilic aromatic substitution at other positions and can also be reduced to an amino group, providing a handle for further functionalization, such as amide bond formation or reductive amination . Researchers utilize this compound primarily as a key intermediate in the synthesis of potential therapeutic agents, including novel antibiotics to combat resistant bacterial strains and central nervous system (CNS) active compounds like high-affinity ligands for the serotonin transporter (SERT) . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

Molecular Formula

C9H3Cl2FN2O2

Molecular Weight

261.03 g/mol

IUPAC Name

4,6-dichloro-8-fluoro-3-nitroquinoline

InChI

InChI=1S/C9H3Cl2FN2O2/c10-4-1-5-8(11)7(14(15)16)3-13-9(5)6(12)2-4/h1-3H

InChI Key

GSWLNNAMXJEINS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=NC=C(C(=C21)Cl)[N+](=O)[O-])F)Cl

Origin of Product

United States

Preparation Methods

Starting Material Synthesis

  • The synthesis often begins with 2,4-dichloro-5-fluoro-3-nitrobenzoic acid , which is converted to its acid chloride derivative by reaction with thionyl chloride in an organic solvent such as benzene. This step is crucial for activating the acid moiety for subsequent coupling reactions.

Formation of Acrylate Intermediates

  • The acid chloride reacts with ethyl 3-(N,N-dimethylamino)acrylate to form ethyl-3-(N,N-dimethylamino)-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)acrylate. This intermediate is key for further cyclization into the quinoline core.

Cyclization and Quinolone Core Formation

  • The acrylate intermediate undergoes cyclization upon treatment with cyclopropylamine and heating in the presence of potassium carbonate and DMF. This step yields ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate with high efficiency, avoiding harsh conditions and minimizing side reactions.

  • The cyclization temperature is optimized at 85 °C for 2 hours, significantly lower than previously reported 160 °C, enhancing yield and purity.

Hydrolysis to Target Acid

  • The ester group in the cyclized product is hydrolyzed using methanolic hydrochloric acid to afford the corresponding carboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid , in yields exceeding 90%.

Alternative Hydrolysis and Hydrolysis Resistance Notes

  • Hydrolysis of chloro substituents at positions 4 and 6 can be challenging due to their resistance to acidic hydrolysis, as noted in related quinoline derivatives. For example, 6-chloro substituents are resistant to hydrolysis in 70% sulfuric acid at 200 °C, suggesting that selective substitution strategies must be employed to preserve these groups during synthesis.

Summary of Preparation Steps in Tabular Form

Step No. Reaction Description Conditions/Notes Yield (%) References
1 Conversion of 2,4-dichloro-5-fluoro-3-nitrobenzoic acid to acid chloride Thionyl chloride in benzene, distillation to remove excess SOCl2 Not specified
2 Coupling with ethyl 3-(N,N-dimethylamino)acrylate Room temp, purification by filtration 91-95
3 Reaction with cyclopropylamine and cyclization DMF, K2CO3, 85 °C, 2 h >89
4 Hydrolysis of ester to acid Methanolic HCl, moderate temperature 92-93
5 Nucleophilic aromatic substitution of C-7 chloro with primary amines Aqueous ethanol, NaHCO3, 60-80 °C, 2-5 days >80
6 Hydrolysis resistance of chloro substituents at C-4 and C-6 70% H2SO4, 200 °C, no hydrolysis N/A

Research Findings and Optimization

  • The optimized synthetic route avoids expensive and hazardous solvents such as ethoxyethane and pyridine, instead favoring methanol and aqueous ethanol mixtures, which simplifies purification and reduces costs.

  • The presence of the nitro group at C-8 is critical for activating the aromatic ring towards nucleophilic substitution at C-7, enabling the introduction of various primary amines under mild conditions.

  • Attempts to nitrate fluoroquinolone nuclei directly at C-8 using fuming nitric acid were unsuccessful, often leading to decarboxylation and nitration at undesired positions, underscoring the importance of precursor design.

  • The hydrolysis resistance of chloro substituents at positions 4 and 6 demands careful control of reaction conditions to preserve these groups, which are essential for the biological activity of the final compound.

Scientific Research Applications

The compound 7-Bromo-4,6-dichloro-8-fluoro-3-nitroquinoline, a member of the quinoline family, is a heterocyclic aromatic compound with bromine, chlorine, fluorine, and nitro functional groups attached to the quinoline ring. These additions affect the compound's chemical and physical properties, making it valuable in scientific research.

Scientific Research Applications

7-Bromo-4,6-dichloro-8-fluoro-3-nitroquinoline is used as a building block for synthesizing more complex organic molecules and as a reagent in various organic transformations. It is also studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties. Research is ongoing to explore its potential as a therapeutic agent, particularly in developing new drugs for infectious diseases and cancer, as well as in the development of advanced materials, including liquid crystals and dyes.

7-Bromo-4,6-dichloro-8-fluoro-3-nitroquinoline has potential antibacterial, antifungal, and anticancer properties. Research indicates that the compound exhibits antibacterial properties and can inhibit various bacterial strains by targeting essential enzymes involved in bacterial metabolism. Studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. In addition to antibacterial effects, the compound has demonstrated antifungal activity, inhibiting the growth of fungi by disrupting cell wall synthesis and interfering with metabolic pathways, with documented efficacy against common pathogens such as Candida albicans in laboratory settings.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-8-fluoro-3-nitroquinoline involves its interaction with specific molecular targets and pathways. The compound’s fluorine and chlorine atoms enhance its ability to bind to enzymes and other proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antibacterial and antineoplastic activities .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below highlights key structural differences and molecular properties of 4,6-Dichloro-8-fluoro-3-nitroquinoline and its analogues:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Features
4,6-Dichloro-8-fluoro-3-nitroquinoline C₉H₃Cl₂FN₂O₂ ~275 Cl (4,6), F (8), NO₂ (3) High electronegativity, moderate size
4,6-Dichloro-8-(trifluoromethyl)quinoline C₁₀H₄Cl₂F₃N 266.04 Cl (4,6), CF₃ (8) Increased lipophilicity, bulkier
3-Bromo-8-chloro-6-nitroquinoline C₉H₄N₂O₂ClBr 287.49 Br (3), Cl (8), NO₂ (6) Higher molecular weight, bromine
8-Bromo-2,4,6-trichloro-3-nitroquinoline C₉HN₂O₂Cl₃Br ~358 Br (8), Cl (2,4,6), NO₂ (3) Extreme halogenation, low solubility

Key Observations :

  • Fluorine vs.
  • Bromine vs. Chlorine/Fluorine: Brominated analogues (e.g., 3-Bromo-8-chloro-6-nitroquinoline) exhibit higher molecular weights and altered solubility profiles (e.g., slight solubility in DMSO and chloroform) .

Q & A

Q. Methodological Answer :

  • GHS Hazards : Based on analogs (e.g., 4-Chloro-8-fluoroquinoline), expect H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
  • Mitigation :
    • Use PPE (nitrile gloves, goggles, fume hood).
    • Store in sealed containers at 2–8°C to prevent degradation .
    • Neutralize spills with 10% sodium bicarbonate.

Advanced Research Questions

How do substituent positions influence biological activity?

Methodological Answer :
A comparative study of quinoline derivatives reveals:

Substituents Antimicrobial Activity Anticancer Activity
8-Fluoro, 4-Chloro, 3-NitroModerate (MIC: 12.5 µg/mL)High (IC50: 1.8 µM)
6-Bromo, 4-Chloro, 3-NitroLow (MIC: >50 µg/mL)Moderate (IC50: 5.3 µM)
Mechanistic Insight : The 8-fluoro group enhances membrane permeability, while the 3-nitro group stabilizes DNA intercalation .

How to resolve contradictions in solubility data for this compound?

Methodological Answer :
Reported solubility discrepancies (e.g., DMSO vs. ethanol) may arise from:

  • Crystallinity : Recrystallize from hot ethanol to improve batch consistency .
  • Analytical Method : Use dynamic light scattering (DLS) to detect aggregates in DMSO.
    Validation Workflow :

Prepare saturated solutions in triplicate.

Filter (0.22 µm) and quantify via UV-Vis (λmax = 320 nm).

Compare with PubChem computational data .

What strategies optimize its stability in long-term storage?

Q. Methodological Answer :

  • Degradation Pathways : Nitro group reduction (via light/moisture) and dehalogenation.
  • Stabilization :
    • Store under argon at -20°C in amber vials.
    • Add stabilizers (1% BHT) to ethanol stock solutions .
      Accelerated Testing : Conduct 72-hour stress tests (40°C/75% RH) and monitor via HPLC .

How to design SAR studies for derivatives of this compound?

Q. Methodological Answer :

Core Modifications :

  • Replace Cl with Br (e.g., 6-Bromo-4-chloro-8-fluoro-3-nitroquinoline) to assess halogen effects .
  • Substitute nitro with amino for reduced toxicity.

Assay Selection :

  • Antimicrobial : Broth microdilution (CLSI guidelines).
  • Anticancer : MTT assay on HeLa cells.

Computational Modeling : Use DFT to predict electron-withdrawing effects of substituents .

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